molecular formula C19H19ClN4O B4518517 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

Cat. No.: B4518517
M. Wt: 354.8 g/mol
InChI Key: VFVLVGIIHMRCFX-UHFFFAOYSA-N
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Description

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a chloro-substituted indole core, which is linked to a piperazine ring through a keto-ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chloro substitution can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

The piperazine ring is then attached through a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-substituted piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Another indole derivative with significant biological activity.

    5-fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties.

    2-chloro-1H-indole-3-acetic acid: Studied for its plant growth regulatory effects.

Uniqueness

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro, keto, and pyridine groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVLVGIIHMRCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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